methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15538456
InChI: InChI=1S/C23H14F2N2O5S/c1-10-20(22(30)31-2)33-23(26-10)27-17(11-3-5-12(24)6-4-11)16-18(28)14-9-13(25)7-8-15(14)32-19(16)21(27)29/h3-9,17H,1-2H3
SMILES:
Molecular Formula: C23H14F2N2O5S
Molecular Weight: 468.4 g/mol

methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15538456

Molecular Formula: C23H14F2N2O5S

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C23H14F2N2O5S
Molecular Weight 468.4 g/mol
IUPAC Name methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C23H14F2N2O5S/c1-10-20(22(30)31-2)33-23(26-10)27-17(11-3-5-12(24)6-4-11)16-18(28)14-9-13(25)7-8-15(14)32-19(16)21(27)29/h3-9,17H,1-2H3
Standard InChI Key JTFZJNCDACXHDC-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)F)C(=O)OC

Introduction

Methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles, which are known for their diverse biological activities. This compound combines structural elements from both chromeno[2,3-c]pyrroles and thiazoles, making it a unique candidate for various pharmacological applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, starting with the formation of the chromeno[2,3-c]pyrrole core. This can be achieved through condensation reactions involving appropriate precursors. The introduction of the thiazole ring and the methyl ester group requires additional steps, often involving cross-coupling reactions and esterification.

Synthesis Steps:

  • Formation of Chromeno[2,3-c]pyrrole Core: This involves the reaction of a suitable aldehyde with a pyrrole derivative in the presence of a catalyst.

  • Introduction of Thiazole Ring: This step may involve a Suzuki-Miyaura cross-coupling reaction or a similar method to attach the thiazole moiety.

  • Esterification: The final step typically involves converting a carboxylic acid group to a methyl ester using methanol and a catalyst.

Biological Activities

Compounds with similar structures have shown potential in various biological assays, including anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activity of methyl 2-[7-fluoro-1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate would depend on its ability to interact with biological targets, which could be influenced by its fluorine substituents and the thiazole ring.

ActivityPotential Mechanism
Anti-inflammatoryInhibition of inflammatory pathways
AntimicrobialDisruption of microbial cell membranes or interference with essential enzymes
AnticancerInhibition of cell proliferation or induction of apoptosis

Research Findings

While specific research findings on this exact compound may be limited, studies on related chromeno[2,3-c]pyrroles and thiazoles suggest promising pharmacological profiles. These compounds have been explored for their potential in drug development due to their ability to modulate various biological processes.

Key Research Points:

  • Pharmacokinetics: The presence of fluorine atoms can enhance metabolic stability and bioavailability.

  • Toxicity: Thorough toxicity studies are necessary to ensure safety for potential therapeutic use.

  • Mechanism of Action: Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.

Future Directions:

  • In-depth Biological Evaluation: Comprehensive studies to determine its efficacy and safety.

  • Optimization of Synthesis: Improving synthesis efficiency and yield to facilitate large-scale production.

  • Derivative Development: Exploring structural modifications to enhance biological activity or pharmacokinetic properties.

Given the complexity and potential of this compound, ongoing research is crucial to fully explore its therapeutic possibilities.

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